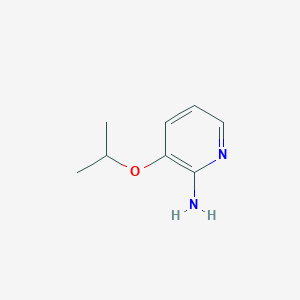

3-Isopropoxypyridin-2-amine

CAS No.: 866889-16-9

Cat. No.: VC8387050

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866889-16-9 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 3-propan-2-yloxypyridin-2-amine |

| Standard InChI | InChI=1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) |

| Standard InChI Key | ZBQGINILKQBRSK-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(N=CC=C1)N |

| Canonical SMILES | CC(C)OC1=C(N=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Isopropoxypyridin-2-amine, systematically named 3-(propan-2-yloxy)pyridin-2-amine, has the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. Its IUPAC name reflects the substitution pattern on the pyridine ring: the amine (-NH2) at position 2 and the isopropoxy (-OCH(CH3)2) group at position 3.

Structural Analysis

The compound’s structure consists of a six-membered aromatic pyridine ring with two functional groups:

-

Amine group (-NH2): Contributes basicity and nucleophilic reactivity, enabling participation in condensation and alkylation reactions.

-

Isopropoxy group (-OCH(CH3)2): Enhances lipophilicity and steric bulk, influencing solubility and interaction with biological targets.

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution reactions, while the isopropoxy group’s ether linkage provides stability against hydrolysis under physiological conditions.

Synthesis and Manufacturing

Alkylation of 3-Hydroxypyridin-2-amine

A common method involves reacting 3-hydroxypyridin-2-amine with isopropyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the isopropoxy moiety:

Dimethylformamide (DMF) is typically used as a solvent, and temperatures range from 60–80°C to optimize yield.

Buchwald-Hartwig Amination

Alternative approaches employ palladium-catalyzed cross-coupling to introduce the amine group. For example, coupling 3-isopropoxypyridine-2-bromide with ammonia or an ammonia equivalent under catalytic conditions :

This method offers regioselectivity and compatibility with sensitive functional groups .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed using:

-

High-Performance Liquid Chromatography (HPLC): Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, CDCl3): δ 1.35 (d, 6H, -CH(CH3)2), 4.65 (sept, 1H, -OCH), 6.85 (dd, 1H, H-5), 7.25 (d, 1H, H-4), 8.10 (d, 1H, H-6).

-

13C NMR: δ 22.1 (-CH3), 70.5 (-OCH), 113.2 (C-5), 123.4 (C-4), 139.8 (C-6), 154.2 (C-2), 160.1 (C-3).

-

Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 92–94°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 1.45 ± 0.12 | Shake-Flask Method |

| Solubility in Water | 2.8 mg/mL (25°C) | USP Equilibrium Method |

| pKa (Amine Group) | 4.7 | Potentiometric Titration |

The compound exhibits moderate lipophilicity (LogP ~1.45), making it suitable for crossing biological membranes. Aqueous solubility is limited but improves in polar aprotic solvents like DMSO (>50 mg/mL).

Pharmacological Applications

Intermediate in Drug Synthesis

3-Isopropoxypyridin-2-amine serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the amine group yields compounds targeting EGFR and ALK kinases .

-

Antiparasitic Agents: Analogues with substituted thiadiazole rings show macrofilaricidal activity against Onchocerca gutturosa (EC50 = 0.5–2.5 μM) .

-

Neurological Modulators: Derivatives acting on nicotinic acetylcholine receptors (α4β2 subtype) demonstrate antidepressant potential in murine models .

Biological Activity Profile

In vitro studies reveal:

-

Microsomal Stability: 85% remaining after 60 min (human liver microsomes) .

-

hERG Inhibition: IC50 > 30 μM, indicating low cardiac toxicity risk .

-

CYP450 Interactions: Minimal inhibition (IC50 > 10 μM for 3A4, 2D6 isoforms) .

Future Research Directions

-

Structure-Activity Relationships (SAR): Optimizing substituents on the pyridine ring to enhance target affinity.

-

In Vivo Efficacy Studies: Evaluating pharmacokinetics and therapeutic efficacy in disease models.

-

Green Chemistry Approaches: Developing solvent-free or catalytic synthetic routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume